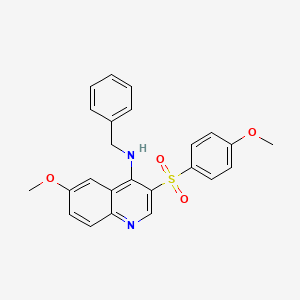

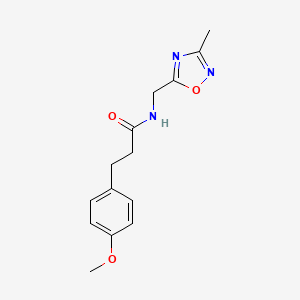

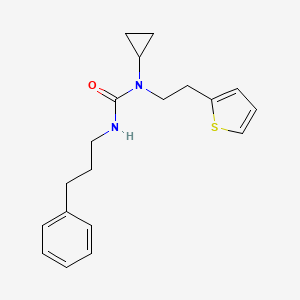

N-benzyl-6-methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-6-methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

The compound’s antiproliferative potential has been investigated extensively. Researchers have designed and synthesized N-substituted benzimidazole carboxamides with varying numbers of methoxy and/or hydroxy groups. Among these derivatives, N-methyl-substituted compounds containing hydroxyl and methoxy groups on the phenyl ring, along with cyano groups on the benzimidazole nuclei, demonstrated selective activity against the MCF-7 cell line (with an IC50 of 3.1 μM). Additionally, cyano-substituted derivatives exhibited strong antiproliferative effects against various tested cells (with IC50 values ranging from 1.2 to 5.3 μM) .

Antioxidative Activity

Several of the tested compounds displayed significantly improved antioxidative activity compared to the standard antioxidant BHT (butylated hydroxytoluene). Notably, compounds 9, 10, 32, and 36 demonstrated antioxidant abilities both in vitro and in cells. However, their antiproliferative activity did not correlate directly with their ability to inhibit oxidative stress or induce it .

Antibacterial Properties

Compound 8, which features two hydroxy groups and one methoxy group on the phenyl ring, exhibited potent antibacterial activity against the Gram-positive strain E. faecalis (with a minimum inhibitory concentration, MIC, of 8 μM) .

Medicinal Chemistry

Quinoline motifs, such as those present in this compound, play a crucial role in various pharmacologically active heterocyclic compounds. Researchers continue to explore their applications in medicinal chemistry due to their diverse effects .

Plant Hormone Analogs

While not directly studied for this compound, its structural features may be relevant to plant hormone analogs. For instance, indole derivatives like indole-3-acetic acid (a plant hormone produced from tryptophan) exhibit diverse biological activities .

Sustainable Synthesis

Given the societal push for greener and more sustainable chemical processes, the synthetic routes to quinoline-based compounds, including this one, are of interest to synthetic and medicinal chemists .

Propiedades

IUPAC Name |

N-benzyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-29-18-8-11-20(12-9-18)31(27,28)23-16-25-22-13-10-19(30-2)14-21(22)24(23)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVKVUVGCMBNGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-methoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)

![N-(1-cyanocyclopentyl)-2-{2-[2-(furan-2-yl)-2-oxoethyl]pyrrolidin-1-yl}acetamide](/img/structure/B2382411.png)

![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)